Natriumdiethyldithiocarbamat

Übersicht

Beschreibung

Es ist ein blassgelbes, wasserlösliches Salz, das häufig als Chelatbildner für Übergangsmetallionen und als Vorläufer für Herbizide und Vulkanisationsmittel verwendet wird . Diese Verbindung ist auch für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie, Medizin und Industrie.

Wirkmechanismus

Target of Action

Sodium diethyldithiocarbamate (DETC) is a versatile compound that acts as a metal chelator and a generator of reactive oxygen species (ROS) . It primarily targets metalloproteinases and superoxide dismutase . These enzymes play crucial roles in various biological processes, including the degradation of the extracellular matrix, an initial step in cancer metastasis and angiogenesis , and the regulation of antioxidant and oxidant effects on cells .

Mode of Action

DETC interacts with its targets by chelating with intracellular metal ions. For instance, the zinc chelation of diethyldithiocarbamate inhibits metalloproteinases . This prevents the degradation of the extracellular matrix, a crucial step in cancer metastasis and angiogenesis . DETC also inhibits superoxide dismutase by chelating with intracellular copper ions . This interaction can have both antioxidant and oxidant effects on cells, depending on the time of administration .

Biochemical Pathways

DETC affects several biochemical pathways. It has been reported to cause mitochondrial damage in Trypanosoma cruzi, as well as disruption in the parasite membrane . DETC also induces the oxidation process of glutathione (GSH), leading to an increase in the concentration of oxyhemoglobin . Furthermore, DETC has been shown to stimulate oxidative stress, as evidenced by an increased level of protein oxidation and lipid peroxidation .

Pharmacokinetics

It is known that detc is the main metabolite of disulfiram, a drug used in the treatment of chronic arsenic poisoning . DETC has been reported to inhibit the nephrotoxicity induced by cisplatin in mice and also affects the organ distribution and excretion of cadmium .

Result of Action

The action of DETC results in various molecular and cellular effects. It has been shown to have antiparasitic activity against different genotypes and forms of Trypanosoma cruzi . DETC also causes an adaptive response of GSH-related enzymes and induces apoptosis . Furthermore, DETC has been reported to have a protective effect against the inhibition of tumor response in rats .

Action Environment

The action, efficacy, and stability of DETC can be influenced by various environmental factors. For instance, the dosage of sodium hypochlorite can significantly affect the degradation rate of DETC . Moreover, industrial or agricultural exposure to DETC may impair hepatic metabolism

Wissenschaftliche Forschungsanwendungen

Natriumdiethyldithiocarbamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wurde zur Vorbeugung von Cisplatin-Nephrotoxizität bei Tieren eingesetzt, ohne die Antitumoraktivität zu verringern.

Wirkmechanismus

This compound wirkt als Chelatbildner, indem es toxische Metalle aus Geweben mobilisiert. Es ist der Hauptmetabolit von Disulfiram, das das Enzym Aldehyddehydrogenase (ALDH) hemmt. Diese Hemmung führt zur Anhäufung von Acetaldehyd, was zu unangenehmen Wirkungen führt, wenn Alkohol konsumiert wird . In der Krebstherapie hemmt this compound die NF-kB-Signalgebung, die Proteasomenaktivität und die ALDH-Aktivität, induziert endoplasmatisches Retikulumstress und Autophagie und zielt auf Krebsstammzellen ab .

Biochemische Analyse

Biochemical Properties

Sodium diethyldithiocarbamate interacts with various enzymes and proteins. It inhibits superoxide dismutase , which can have both antioxidant and oxidant effects on cells . It also reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms .

Cellular Effects

Sodium diethyldithiocarbamate has been shown to have effects on various types of cells and cellular processes. It inhibits superoxide dismutase, which can both have antioxidant and oxidant effects on cells, depending on the time of administration . It also has been shown to stimulate oxidative stress, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

Sodium diethyldithiocarbamate exerts its effects at the molecular level through various mechanisms. It reacts with many metal salts to give transition metal dithiocarbamate complexes . The ligands coordinate via the two sulfur atoms . Other more complicated bonding modes are known including binding as unidentate ligand and a bridging ligand using one or both sulfur atoms .

Temporal Effects in Laboratory Settings

The effects of Sodium diethyldithiocarbamate over time in laboratory settings have been observed. It was discovered 35 years ago for the specific treatment of nickel carbonyl poisoning . Since then, its therapeutic efficacy has been reported for many disorders .

Dosage Effects in Animal Models

The effects of Sodium diethyldithiocarbamate vary with different dosages in animal models. For instance, the toxicity of Sodium diethyldithiocarbamate in rats was reported after i.p. administration of 1500mg/kg as safe in experimental animals .

Metabolic Pathways

Sodium diethyldithiocarbamate is involved in various metabolic pathways. It has been identified as a metabolite of disulfiram . It also has a tendency to inhibit the nephrotoxicity induced by cisplatin in mice and also its effect over the organ distribution and excretion of cadmium .

Transport and Distribution

Sodium diethyldithiocarbamate is transported and distributed within cells and tissues. It is highly effective in mobilizing Cd from kidney and spleen, but less effective in removing it from the liver .

Subcellular Localization

It is known that Sodium diethyldithiocarbamate is a chelating agent and can form complexes with various metal ions .

Vorbereitungsmethoden

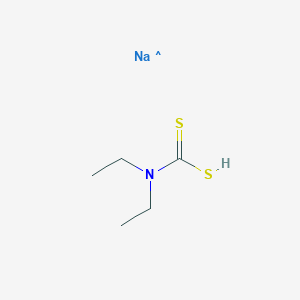

Natriumdiethyldithiocarbamat wird typischerweise durch die Behandlung von Schwefelkohlenstoff mit Diethylamin in Gegenwart von Natriumhydroxid synthetisiert. Die Reaktion kann wie folgt dargestellt werden :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

Die Verbindung kristallisiert üblicherweise aus Wasser als Trihydrat NaS2CN(C2H5)2·3H2O. Das wasserfreie Salz und das Trihydrat werden oft synonym verwendet {_svg_3}.

Analyse Chemischer Reaktionen

Natriumdiethyldithiocarbamat durchläuft verschiedene chemische Reaktionen, darunter:

-

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

-

Alkylierung: : this compound kann alkyliert werden, sogar mit Dichlormethan:

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

-

Komplexbildung: : this compound reagiert mit vielen Metallsalzen unter Bildung von Übergangsmetalldithiocarbamat-Komplexen. Die Liganden koordinieren über die beiden Schwefelatome {_svg_4}.

Vergleich Mit ähnlichen Verbindungen

Natriumdiethyldithiocarbamat gehört zur Familie der Dithiocarbamate, zu der auch andere Verbindungen wie diese gehören:

Ferbam: N,N-Dimethyldithiocarbamat, das als Fungizid verwendet wird.

Thiram: Ein weiteres N,N-Dimethyldithiocarbamat, das als Fungizid verwendet wird.

Ziram: Ähnlich wie Thiram, wird als Fungizid verwendet.

Mancozeb: Ethylenbis(dithiocarbamat), das als Fungizid verwendet wird.

This compound ist einzigartig durch seine spezifischen Anwendungen in der Medizin, insbesondere in der HIV-Forschung und Krebstherapie, die bei anderen Dithiocarbamaten nicht üblich sind .

Eigenschaften

CAS-Nummer |

148-18-5 |

|---|---|

Molekularformel |

C5H11NNaS2 |

Molekulargewicht |

172.3 g/mol |

IUPAC-Name |

sodium;N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8); |

InChI-Schlüssel |

PFNYKXQYOYYJAU-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)[S-].[Na+] |

Isomerische SMILES |

CCN(CC)C(=S)[S-].[Na+] |

Kanonische SMILES |

CCN(CC)C(=S)S.[Na] |

Aussehen |

Solid powder |

Color/Form |

Crystals from ethanol Yellow to green liquid at 20 °C and 1013 hPa (solution in water) |

Dichte |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.1 g/cu cm at 20 °C/20 °C Relative density (water = 1): 1.1 |

melting_point |

203 °F (NTP, 1992) 95 °C 90-102 °C |

Key on ui other cas no. |

148-18-5 |

Physikalische Beschreibung |

Sodium diethyldithiocarbamate appears as odorless white or slightly brown or slightly pink crystals. (NTP, 1992) Crystals; [ICSC] WHITE CRYSTALS. |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

147-84-2 (Parent) |

Haltbarkeit |

Stable under recommended storage conditions. /Sodium diethyldithiocarbamate trihydrate/ Aqueous solutions decompose slowly. |

Löslichkeit |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992) Soluble in water Soluble in alcohol Solubility in water: soluble |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

Dampfdichte |

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 5.9 (Air = 1) Relative vapor density (air = 1): 5.9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium diethyldithiocarbamate interact with metals?

A1: Sodium diethyldithiocarbamate forms lipophilic chelates with various metals, including nickel, cadmium, copper, and manganese. [, , , ] This chelation occurs through the formation of stable four-membered ring complexes. []

Q2: How does this chelation affect the distribution of metals in biological systems?

A2: The lipophilic nature of the metal-diethyldithiocarbamate complexes facilitates their transport across cellular membranes, including those in the gills, intestines, and placenta. [, , ] This can lead to increased uptake of certain metals in tissues, as observed with nickel and cadmium in animal studies. [, ]

Q3: What are the downstream effects of sodium diethyldithiocarbamate's interaction with copper?

A3: Sodium diethyldithiocarbamate can inhibit dopamine-beta-hydroxylase by chelating copper, which is a cofactor for this enzyme. [, ] This inhibition can impact catecholamine metabolism and has been linked to developmental anomalies in mice embryos. []

Q4: What is the molecular formula and weight of sodium diethyldithiocarbamate?

A4: The molecular formula of sodium diethyldithiocarbamate is C5H10NS2Na, and its molecular weight is 171.27 g/mol.

Q5: How does sodium diethyldithiocarbamate perform as a corrosion inhibitor?

A5: Sodium diethyldithiocarbamate acts as a corrosion inhibitor for metals like N80 steel in acidic environments. [] Its effectiveness is influenced by factors like concentration, pH, and the presence of other chemicals. [, ]

Q6: What is the role of sodium diethyldithiocarbamate in chemical synthesis?

A6: Sodium diethyldithiocarbamate serves as an activator in Michael addition reactions, particularly in carbohydrate chemistry. [] It facilitates the addition of various nucleophiles to 2-nitroglycals, leading to the formation of thioglycosides with high stereoselectivity. []

Q7: How has computational chemistry been used to study sodium diethyldithiocarbamate?

A7: Density Functional Theory (DFT) calculations have been employed to study the interaction of sodium diethyldithiocarbamate with transition metals like chromium and iron. [] These calculations provide insights into the stability and dissociation energies of metal-DDC complexes, aiding in understanding their formation and behavior. []

Q8: What is the impact of sodium diethyldithiocarbamate on the immune system?

A8: Sodium diethyldithiocarbamate exhibits immunomodulatory properties. It has been shown to enhance macrophage activity and boost specific T cell responses in mice, suggesting potential for enhancing immune responses. []

Q9: Are there any concerns regarding the toxicity of sodium diethyldithiocarbamate?

A9: While sodium diethyldithiocarbamate shows promising activities, toxicological considerations are crucial. Studies in rats revealed potential nephrotoxicity associated with repeated administration of cisplatin, which could be mitigated by sodium diethyldithiocarbamate and other protective measures. []

Q10: What analytical techniques are commonly used to detect and quantify sodium diethyldithiocarbamate?

A10: Several analytical methods are available for studying sodium diethyldithiocarbamate. High-performance liquid chromatography (HPLC) is frequently employed to determine its concentration, while spectroscopic techniques like UV-Vis spectroscopy provide insights into its complexation behavior. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.